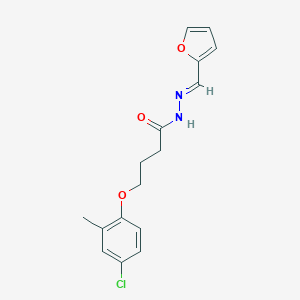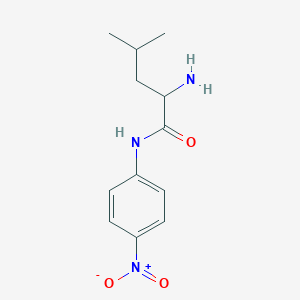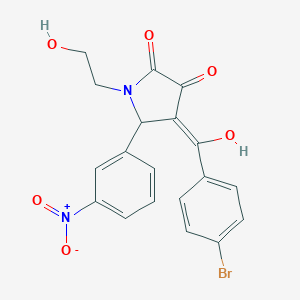
4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BBHNP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one may exert its antitumor effects through the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one exhibits antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit fluorescent properties, making it a potential probe for imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is its potential as a building block for the synthesis of other compounds. Additionally, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one exhibits fluorescent properties, making it a potential probe for imaging applications. However, one limitation of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is its limited solubility in water, which may affect its efficacy in certain applications.
Orientations Futures
There are several future directions for the study of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is the further investigation of its antitumor activity and mechanism of action. Another direction is the development of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one-based fluorescent probes for imaging applications. Additionally, the synthesis of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one derivatives with improved solubility and efficacy may be explored.
Méthodes De Synthèse
4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step synthetic route. The first step involves the reaction of 4-bromobenzoyl chloride with 3-nitroaniline to form 4-(4-bromobenzoyl)-3-nitroaniline. The second step involves the reaction of 4-(4-bromobenzoyl)-3-nitroaniline with ethylene glycol to form 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-3-nitroaniline. The final step involves the cyclization of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-3-nitroaniline to form 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential as an antitumor agent. In materials science, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential as a fluorescent probe. In organic synthesis, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential as a building block for the synthesis of other compounds.
Propriétés
Formule moléculaire |
C19H15BrN2O6 |
|---|---|
Poids moléculaire |
447.2 g/mol |
Nom IUPAC |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15BrN2O6/c20-13-6-4-11(5-7-13)17(24)15-16(21(8-9-23)19(26)18(15)25)12-2-1-3-14(10-12)22(27)28/h1-7,10,16,23-24H,8-9H2/b17-15- |
Clé InChI |
MASJPGGXQHEUAN-ICFOKQHNSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




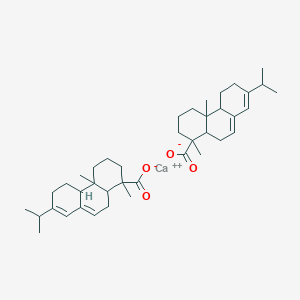
![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)
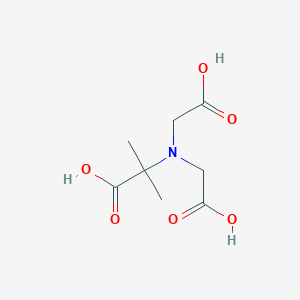
![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)



![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)
![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
